molecular formula C20H19N3OS B11439409 4-{5-[(2-Ethyl-6-methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol

4-{5-[(2-Ethyl-6-methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol

Cat. No.: B11439409
M. Wt: 349.5 g/mol
InChI Key: QZTSGKTVSRKTDY-UHFFFAOYSA-N
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Description

4-{5-[(2-Ethyl-6-methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole core, which is fused with a phenol group and an ethyl-methylphenylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2-Ethyl-6-methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a substituted phenylthiourea with a suitable α-haloketone under reflux conditions to form the imidazo[2,1-b][1,3]thiazole core. The phenol group can be introduced through a subsequent electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2-Ethyl-6-methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and protein-ligand binding.

    Medicine: Potential therapeutic agent for treating diseases due to its antimicrobial and anticancer properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{5-[(2-Ethyl-6-methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol involves its interaction with specific molecular targets such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole core can bind to the active site of enzymes, inhibiting their activity. The phenol group can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazole derivatives: Known for their antimicrobial and anticancer activities.

    Phenol derivatives: Widely used in medicinal chemistry for their antioxidant properties.

Uniqueness

4-{5-[(2-Ethyl-6-methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is unique due to the combination of the imidazo[2,1-b][1,3]thiazole core and the phenol group, which imparts distinct biological activities and chemical reactivity. This combination allows for versatile applications in various scientific fields.

Properties

Molecular Formula

C20H19N3OS

Molecular Weight

349.5 g/mol

IUPAC Name

4-[5-(2-ethyl-6-methylanilino)imidazo[2,1-b][1,3]thiazol-6-yl]phenol

InChI

InChI=1S/C20H19N3OS/c1-3-14-6-4-5-13(2)17(14)21-19-18(15-7-9-16(24)10-8-15)22-20-23(19)11-12-25-20/h4-12,21,24H,3H2,1-2H3

InChI Key

QZTSGKTVSRKTDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)O)C

Origin of Product

United States

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